molecular formula C9H6ClF6NO B176519 Benzenemethanol, 4-amino-3-chloro-alpha,alpha-bis(trifluoromethyl)- CAS No. 1992-30-9

Benzenemethanol, 4-amino-3-chloro-alpha,alpha-bis(trifluoromethyl)-

Cat. No. B176519
CAS RN: 1992-30-9
M. Wt: 293.59 g/mol
InChI Key: ZOKCVBASGFZTEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzenemethanol, 4-amino-3-chloro-alpha,alpha-bis(trifluoromethyl)- is a chemical compound with the molecular formula C16H11ClF6NO. It is commonly known as "Bis-Trifluoromethylbenzyl" and is widely used in scientific research. The compound has several applications in the field of organic synthesis and medicinal chemistry.

Mechanism Of Action

The mechanism of action of Bis-Trifluoromethylbenzyl is not well understood. However, it is believed that the compound acts by inhibiting certain enzymes in the body. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. Bis-Trifluoromethylbenzyl has also been shown to inhibit the activity of certain kinases, which are involved in the regulation of cell growth and division.

Biochemical And Physiological Effects

Bis-Trifluoromethylbenzyl has several biochemical and physiological effects. The compound has been shown to have anti-inflammatory and anti-cancer properties. It has also been shown to inhibit the growth of certain cancer cells. Bis-Trifluoromethylbenzyl has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. The compound has also been shown to induce apoptosis, which is a process of programmed cell death.

Advantages And Limitations For Lab Experiments

Bis-Trifluoromethylbenzyl has several advantages and limitations for lab experiments. The compound is readily available and can be synthesized easily. It has also been shown to have good selectivity and potency against certain targets. However, the compound is not very water-soluble, which can limit its use in certain experiments. Bis-Trifluoromethylbenzyl can also be toxic at high concentrations, which can limit its use in certain cell-based assays.

Future Directions

There are several future directions for the research on Bis-Trifluoromethylbenzyl. One direction is the development of new synthetic methods for the compound. Another direction is the investigation of the compound's mechanism of action and its potential targets. Further research is also needed to determine the compound's toxicity and safety profile. Bis-Trifluoromethylbenzyl has shown promise as a potential drug candidate, and further research is needed to explore its therapeutic potential.

Synthesis Methods

Bis-Trifluoromethylbenzyl can be synthesized by several methods. One of the most common methods is the reaction of 4-amino-3-chloro-alpha,alpha-bis(trifluoromethyl)-benzyl chloride with sodium azide in the presence of copper(I) iodide. The reaction yields Bis-Trifluoromethylbenzyl as a white solid in good yield.

Scientific Research Applications

Bis-Trifluoromethylbenzyl has several applications in scientific research. It is widely used in the field of organic synthesis to prepare various compounds. The compound can also be used as a reagent in the synthesis of heterocyclic compounds. Bis-Trifluoromethylbenzyl is also used in the field of medicinal chemistry as a building block for the synthesis of drugs. The compound has been used in the synthesis of several drugs, including anti-inflammatory and anti-cancer agents.

properties

CAS RN

1992-30-9

Product Name

Benzenemethanol, 4-amino-3-chloro-alpha,alpha-bis(trifluoromethyl)-

Molecular Formula

C9H6ClF6NO

Molecular Weight

293.59 g/mol

IUPAC Name

2-(4-amino-3-chlorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

InChI

InChI=1S/C9H6ClF6NO/c10-5-3-4(1-2-6(5)17)7(18,8(11,12)13)9(14,15)16/h1-3,18H,17H2

InChI Key

ZOKCVBASGFZTEI-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(C(F)(F)F)(C(F)(F)F)O)Cl)N

Canonical SMILES

C1=CC(=C(C=C1C(C(F)(F)F)(C(F)(F)F)O)Cl)N

synonyms

2-(4-AMino-3-chloro-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol

Origin of Product

United States

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